molecular formula C14H10Cl2N2O3 B5828655 2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide

2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B5828655
M. Wt: 325.1 g/mol
InChI Key: WGPUWIVHQUCOIZ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of dichloro, nitro, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 2,6-dichloro-N-(2-methyl-3-aminophenyl)benzamide.

    Oxidation: Formation of 2,6-dichloro-N-(2-carboxy-3-nitrophenyl)benzamide.

Scientific Research Applications

2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound’s dichloro and nitro groups are key to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fluopicolide: Another benzamide derivative used as a fungicide.

    2,6-dichloro-N-(2-methylphenyl)benzamide: Lacks the nitro group, resulting in different reactivity and applications.

    2,6-dichloro-N-(3-nitrophenyl)benzamide: Similar structure but different substitution pattern, affecting its chemical properties.

Uniqueness

2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-11(6-3-7-12(8)18(20)21)17-14(19)13-9(15)4-2-5-10(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPUWIVHQUCOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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